butyl 4-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamido}benzoate
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Overview
Description
Butyl 4-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamido}benzoate is a complex organic compound that features a benzofuran moiety, which is known for its diverse biological activities
Mechanism of Action
Target of Action
The exact target of this compound is currently unknown. The presence of a 2,2-dimethyl-2,3-dihydrobenzofuran moiety suggests that it may interact with biological targets that have affinity for benzofuran derivatives. Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects .
Biochemical Pathways
The exact biochemical pathways affected by this compound are unknown. Benzofuran derivatives are known to interact with various biochemical pathways, depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamido}benzoate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran with appropriate acylating agents to introduce the acetamido group. This is followed by esterification with butyl alcohol to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Butyl 4-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamido}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds such as 2,3-dihydro-1-benzofuran and its derivatives share structural similarities.
Acetamido benzoates: Compounds like methyl 4-acetamidobenzoate have similar functional groups.
Uniqueness
Butyl 4-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamido}benzoate is unique due to the combination of the benzofuran core with the acetamido and butyl ester groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
butyl 4-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-4-5-13-27-22(26)16-9-11-18(12-10-16)24-20(25)15-28-19-8-6-7-17-14-23(2,3)29-21(17)19/h6-12H,4-5,13-15H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTSEJYAERQKIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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